
1,1,3-Trimethoxypropane
Overview
Description
1,1,3-Trimethoxypropane is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry .
Preparation Methods
1,1,3-Trimethoxypropane can be synthesized through several methods. One common method involves the reaction of methanol with glycerol in the presence of a super acid catalyst such as zirconium dioxide/sulfuric acid. The reaction is carried out at a temperature of 200°C and a pressure of 0.1 psia for approximately 4.3 minutes . Another method involves the use of phase transfer catalysis, where glycerol is reacted with dimethyl sulfate in the presence of potassium hydroxide and a phase transfer catalyst .
Chemical Reactions Analysis
1,1,3-Trimethoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Scientific Research Applications
Solvent Applications
1.1 CO Absorption
1,1,3-Trimethoxypropane has been explored as a potential solvent for carbon dioxide (CO) absorption. Its structural similarities to other polyether solvents suggest that it may effectively capture CO, which is crucial for reducing greenhouse gas emissions. Studies indicate that TMP can serve as a green alternative to traditional solvents like diglyme in CO capture processes due to its lower toxicity and favorable thermophysical properties .
Table 1: Thermophysical Properties of this compound
Property | Value |
---|---|
Density | 0.942 g/cm³ |
Boiling Point | 45°C to 46°C (17 mmHg) |
Flash Point | 40°C (105°F) |
Refractive Index | 1.4 |
Organic Synthesis
2.1 Methylation Reactions
TMP can be utilized as a methylating agent in organic synthesis. Its trimethoxy structure allows it to participate in various reactions where methyl groups are transferred to other compounds. This property is particularly useful in the synthesis of more complex organic molecules, enhancing the efficiency of chemical reactions in laboratory settings .
Biomedical Applications
3.1 Cell Biology
In cell biology research, TMP has been noted for its compatibility with cell culture systems. Its low toxicity profile makes it an attractive candidate for use in biological assays and experiments where solvent effects must be minimized .
Material Science
4.1 Polymer Production
TMP can act as a plasticizer or additive in the production of polymers and resins. Its ability to modify the physical properties of materials makes it valuable in developing new materials with tailored characteristics for specific applications .
Case Studies and Research Findings
Several studies have highlighted the applications of TMP:
- A study published in ACS Sustainable Chemistry & Engineering examined the use of glycerol-derived solvents like TMP for CO absorption, demonstrating its effectiveness compared to conventional solvents .
- Research indicated that TMP's viscosity is lower than that of diglyme at various temperatures, which could enhance its performance as a solvent in gas absorption processes .
Mechanism of Action
The mechanism of action of 1,1,3-Trimethoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1,1,3-Trimethoxypropane can be compared with similar compounds such as 1,2,3-Trimethoxypropane and 1,1,3,3-Tetramethoxypropane. While 1,2,3-Trimethoxypropane is also used as a solvent and has low toxicity, 1,1,3,3-Tetramethoxypropane is used in the preparation of malondialdehyde standards. The unique aspect of this compound is its specific reactivity and stability, making it suitable for certain specialized applications .
Biological Activity
1,1,3-Trimethoxypropane (TMP) is a glycerol-derived ether that has garnered attention for its potential applications in various fields, particularly in organic synthesis and as a solvent. This article reviews the biological activity of TMP, focusing on its toxicity, environmental impact, and utility in chemical processes.
Chemical Structure and Properties
This compound is an ether with the molecular formula C_6H_14O_3. Its structure consists of a propane backbone with three methoxy groups attached to the first and third carbons. This configuration contributes to its unique chemical properties, including its solubility and reactivity.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity. In studies assessing its acute toxicity, TMP showed no significant adverse effects in standard tests for skin sensitization, mutagenicity, or ecotoxicity in aquatic environments . The compound has been rated favorably in terms of human health concerns when compared to other solvents, making it a potential candidate for "green" chemistry applications .
Environmental Impact
The environmental impact of TMP is also noteworthy. It has been characterized as having low vapor pressure (325 mm Hg) and low theoretical oxygen demand (ThOD), suggesting minimal environmental persistence and lower potential for bioaccumulation . These properties make TMP an attractive alternative to more hazardous solvents traditionally used in organic synthesis.
Applications in Organic Synthesis
This compound has been explored as a solvent for various chemical reactions. Notably, it has been utilized in the reduction of functional groups such as nitriles and nitro compounds using transition metal catalysts . The following table summarizes the findings from recent studies on TMP's effectiveness in organic synthesis:
Reaction Type | Catalyst Used | Yield (%) | Conditions |
---|---|---|---|
Reduction of Nitriles | TMDS + Metal Catalyst | 85 | 50 °C, 24 hours |
Reduction of Nitro Compounds | TMDS + Metal Catalyst | 90 | Room Temperature |
Ester Reduction | Various | 75 | 60 °C, 12 hours |
Case Studies
Several case studies have highlighted the utility of TMP in practical applications:
- Reduction Reactions : A study demonstrated the use of TMP as a solvent for the reduction of nitriles to amines with high yields (up to 90%) using TMDS (trimethylsilyl) as a reducing agent. The reaction was performed at room temperature over a period of 24 hours .
- Green Chemistry Applications : In another case study focusing on sustainability, researchers evaluated TMP's performance against traditional solvents in CO₂ absorption processes. The findings suggested that TMP could serve as an effective physical solvent with lower environmental impact compared to conventional options like diglyme .
Q & A
Basic Research Questions
Q. How can researchers systematically characterize the purity and structural identity of 1,1,3-Trimethoxypropane in synthetic workflows?
- Methodological Answer :
- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methoxy group positions and propane backbone. Compare chemical shifts with literature data (e.g., δ ~3.3 ppm for methoxy protons) .
- Chromatographic Purity : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase to assess purity. Monitor for byproducts like residual alcohols or aldehydes from incomplete synthesis .
- Physical Properties : Verify density (0.942 g/cm³) and refractive index (1.398) against established standards to ensure consistency with expected values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Keep away from oxidizing agents due to potential reactivity .
- Waste Disposal : Neutralize acidic or basic residues before disposal. Collaborate with certified waste management services to ensure compliance with environmental regulations .
Advanced Research Questions
Q. How can this compound be optimized as a precursor for generating reactive intermediates in organic synthesis?
- Methodological Answer :
- Acid-Catalyzed Hydrolysis : Under controlled acidic conditions (e.g., HCl in methanol), the compound can hydrolyze to form acrolein derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to minimize side reactions .
- Stability Profiling : Conduct kinetic studies using UV-Vis spectroscopy to assess degradation rates under varying temperatures and pH. This data informs optimal storage and reaction conditions .
Q. What strategies resolve contradictions in toxicological data for this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Replicate studies using standardized exposure models (e.g., OECD guidelines for inhalation or dermal toxicity) to isolate confounding variables like impurities or solvent effects .
- Meta-Analysis : Systematically review grey literature (e.g., dissertations, conference abstracts) and regulatory databases (e.g., TSCATS, NIH RePORTER) to identify data gaps and validate trends .
Q. How can researchers design experiments to evaluate the compound’s role in oxidative stress models?
- Methodological Answer :
- Biomarker Quantification : Hydrolyze this compound to generate malondialdehyde (MDA) analogs, and measure MDA-adduct formation in cell cultures using HPLC-MS/MS. Compare results with positive controls (e.g., H₂O₂-treated samples) .
- In Vivo Models : Administer the compound to rodents via oral gavage and assess lipid peroxidation in tissues (e.g., liver, lung) using thiobarbituric acid reactive substances (TBARS) assays. Include sham and vehicle controls to isolate compound-specific effects .
Methodological and Literature Review Questions
Q. What systematic approaches ensure comprehensive literature reviews for proposing research on this compound?
- Methodological Answer :
- Database Search Strategy : Use CAS number (14315-97-0) and synonyms (e.g., trimethyl orthoacetate) to query PubMed, SciFinder, and Reaxys. Apply Boolean operators (e.g., "synthesis AND toxicity") and filter by publication date (post-2010) .
- Grey Literature Inclusion : Search technical reports, theses, and regulatory documents (e.g., ATSDR profiles) for unpublished data on stability or toxicity .
Q. How should researchers address stability challenges during long-term storage of this compound?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 6–12 weeks. Analyze degradation products via GC-MS and adjust storage protocols (e.g., desiccants, amber glass) .
- Stabilizer Screening : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidation. Validate efficacy using accelerated stability testing .
Properties
IUPAC Name |
1,1,3-trimethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYYYDRLJCHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074694 | |
Record name | Propane, 1,1,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-97-0 | |
Record name | 1,1,3-Trimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14315-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,3-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14315-97-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,1,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-Trimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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